molecular formula C6H7N3OS B14485206 5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one CAS No. 64028-53-1

5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one

Cat. No.: B14485206
CAS No.: 64028-53-1
M. Wt: 169.21 g/mol
InChI Key: YXAPKOPMGJENME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one is a heterocyclic compound that features a fused ring system combining thiazole and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-allylsulfanyl-4,5-diphenyl-3H-1,2,4-triazole with electrophilic agents, such as halogens, to induce cyclization and form the desired thiazolo-triazole structure . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and antifungal agent.

    Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex heterocyclic systems, which are valuable in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one is unique due to its specific substitution pattern and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

64028-53-1

Molecular Formula

C6H7N3OS

Molecular Weight

169.21 g/mol

IUPAC Name

5-ethyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-one

InChI

InChI=1S/C6H7N3OS/c1-2-4-3-11-6-8-7-5(10)9(4)6/h3H,2H2,1H3,(H,7,10)

InChI Key

YXAPKOPMGJENME-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=NNC(=O)N12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.